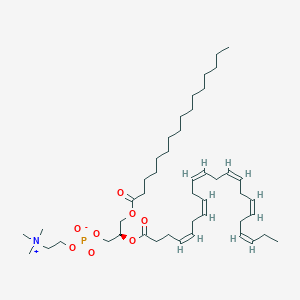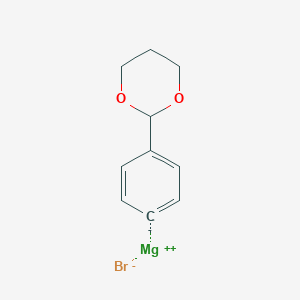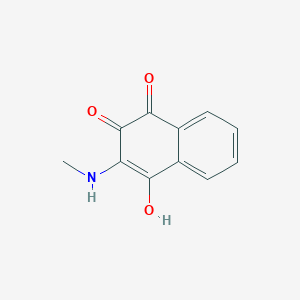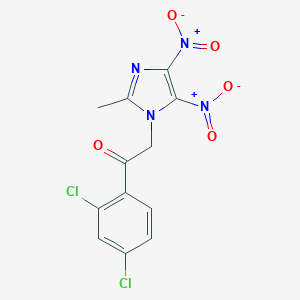
1-(2,4-Dichlorophenyl)-2-(2-methyl-4,5-dinitroimidazol-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,4-Dichlorophenyl)-2-(2-methyl-4,5-dinitroimidazol-1-yl)ethanone, also known as DDE, is a chemical compound that has been widely used in scientific research. It is a derivative of the well-known herbicide, 2,4-dichlorophenoxyacetic acid (2,4-D), and has been shown to have a variety of biological effects.
Mecanismo De Acción
1-(2,4-Dichlorophenyl)-2-(2-methyl-4,5-dinitroimidazol-1-yl)ethanone is thought to act by inhibiting the activity of enzymes that are involved in the metabolism of certain compounds. Specifically, it has been shown to inhibit the activity of the enzyme cytochrome P450, which is involved in the metabolism of many drugs and other foreign compounds in the body.
Biochemical and Physiological Effects:
1-(2,4-Dichlorophenyl)-2-(2-methyl-4,5-dinitroimidazol-1-yl)ethanone has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to induce the production of reactive oxygen species, which can cause damage to cells and tissues. It has also been shown to cause changes in the expression of genes involved in inflammation and cell growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(2,4-Dichlorophenyl)-2-(2-methyl-4,5-dinitroimidazol-1-yl)ethanone in lab experiments is that it is a relatively stable compound that can be easily synthesized and purified. However, one limitation is that it can be toxic to cells at high concentrations, which can limit its usefulness in certain experiments.
Direcciones Futuras
There are many potential future directions for research involving 1-(2,4-Dichlorophenyl)-2-(2-methyl-4,5-dinitroimidazol-1-yl)ethanone. For example, it could be used to investigate the role of cytochrome P450 in drug metabolism and toxicity. It could also be used to study the effects of reactive oxygen species on cellular signaling pathways and gene expression. Additionally, it could be used as a tool to investigate the structure and function of proteins involved in these processes.
Métodos De Síntesis
1-(2,4-Dichlorophenyl)-2-(2-methyl-4,5-dinitroimidazol-1-yl)ethanone can be synthesized by reacting 2,4-dichlorophenol with 2-methyl-4,5-dinitroimidazole in the presence of a base such as potassium carbonate. The resulting compound can then be purified by recrystallization.
Aplicaciones Científicas De Investigación
1-(2,4-Dichlorophenyl)-2-(2-methyl-4,5-dinitroimidazol-1-yl)ethanone has been used in a variety of scientific research applications, including as a tool to study the mechanism of action of certain enzymes and as a probe to investigate the structure and function of proteins. It has also been used as a fluorescent probe to study the interactions between proteins and nucleic acids.
Propiedades
Número CAS |
143073-65-8 |
|---|---|
Nombre del producto |
1-(2,4-Dichlorophenyl)-2-(2-methyl-4,5-dinitroimidazol-1-yl)ethanone |
Fórmula molecular |
C12H8Cl2N4O5 |
Peso molecular |
359.12 g/mol |
Nombre IUPAC |
1-(2,4-dichlorophenyl)-2-(2-methyl-4,5-dinitroimidazol-1-yl)ethanone |
InChI |
InChI=1S/C12H8Cl2N4O5/c1-6-15-11(17(20)21)12(18(22)23)16(6)5-10(19)8-3-2-7(13)4-9(8)14/h2-4H,5H2,1H3 |
Clave InChI |
PJKAMYOWZLOTRF-UHFFFAOYSA-N |
SMILES |
CC1=NC(=C(N1CC(=O)C2=C(C=C(C=C2)Cl)Cl)[N+](=O)[O-])[N+](=O)[O-] |
SMILES canónico |
CC1=NC(=C(N1CC(=O)C2=C(C=C(C=C2)Cl)Cl)[N+](=O)[O-])[N+](=O)[O-] |
Sinónimos |
Ethanone, 1-(2,4-dichlorophenyl)-2-(2-methyl-4,5-dinitro-1H-imidazol-1-yl)- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



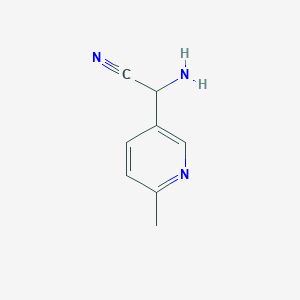
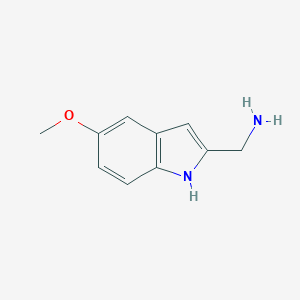
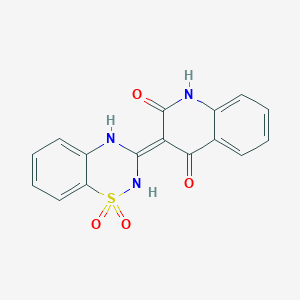
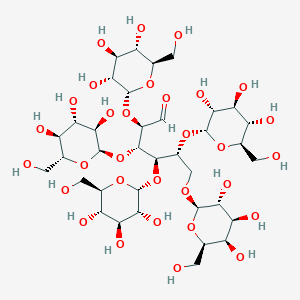
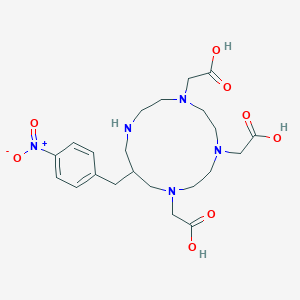
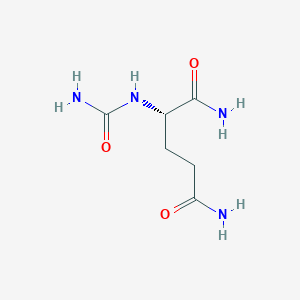
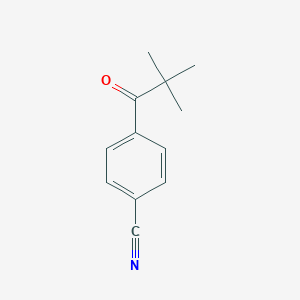
![1-[4-(Dodecylsulfonyl)phenyl]-2,2,2-trifluoroethanone](/img/structure/B137247.png)
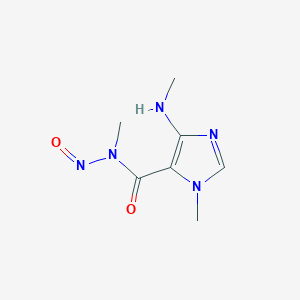
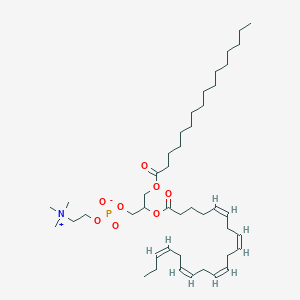
![2-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B137257.png)
